molecular formula C12H11ClN2O3 B1310292 [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-49-1

[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

Cat. No.: B1310292
CAS No.: 1015844-49-1
M. Wt: 266.68 g/mol
InChI Key: ODUUWJZHLMEEKT-UHFFFAOYSA-N
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Description

[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro-phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chloro-phenyl group, which can be accomplished using a suitable chlorinating agent.

    Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Anti-inflammatory: Due to its structural similarity to known anti-inflammatory agents, it has been investigated for its potential to reduce inflammation.

    Antimicrobial: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

Industry

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-phenyl group and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Chloro-phenyl)-3-methyl-1H-pyrazol-4-yl]-acetic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    [1-(4-Methyl-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid: Substitution of the chloro group with a methyl group, which may alter its chemical and biological properties.

Uniqueness

  • The presence of both the chloro-phenyl group and the hydroxyl group in [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid provides a unique combination of reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUUWJZHLMEEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174123
Record name 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015844-49-1
Record name 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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